(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
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Overview
Description
(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonylation processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Scientific Research Applications
(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as the sulfonylation of proteins and peptides.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide or sulfonate ester bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
(4-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: Similar in structure but with the chlorine atom at the 4-position instead of the 5-position.
(3-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride: Another structural isomer with the chlorine atom at the 3-position.
Uniqueness
(5-chloropyridin-2-yl)methanesulfonyl chloride hydrochloride is unique due to the position of the chlorine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
CAS No. |
2624135-14-2 |
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Molecular Formula |
C6H6Cl3NO2S |
Molecular Weight |
262.5 |
Purity |
95 |
Origin of Product |
United States |
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